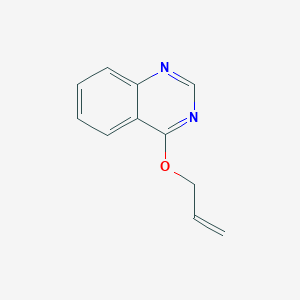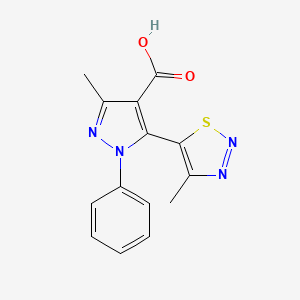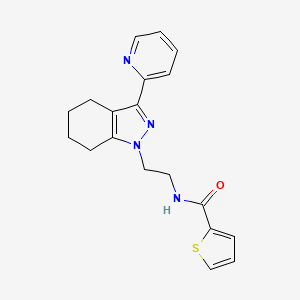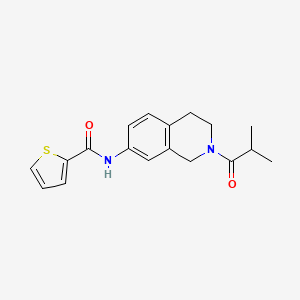
4-(Prop-2-en-1-yloxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-en-1-yloxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinazoline, 4-(2-propen-1-yloxy)-, like other quinazoline derivatives, has been found to target a variety of proteins and enzymes in the body. These include chromatin-associated proteins in histones , and it has been suggested that they may also target histone methyltransferase (G9a) and G9a-like protein (GLP) . These targets play crucial roles in cellular processes such as DNA transcription and hierarchical covalent modifications .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as inhibitors of chromatin-associated proteins, quinazolines can modulate DNA transcription and hierarchical covalent modifications . This interaction can lead to changes in gene expression, potentially influencing various cellular processes.
Biochemical Pathways
Quinazoline, 4-(2-propen-1-yloxy)-, affects several biochemical pathways. Its interaction with chromatin-associated proteins can influence the epigenetic regulation of genes . This can lead to localized or global variations in the epigenome, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Quinazoline, 4-(2-propen-1-yloxy)-, are largely dependent on its targets and mode of action. As an inhibitor of chromatin-associated proteins, it can influence gene expression and cellular processes . Some quinazoline derivatives have shown potential activity against cancer cell lines , suggesting that Quinazoline, 4-(2-propen-1-yloxy)-, may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(Prop-2-en-1-yloxy)quinazoline, can be achieved through several methods. One common approach involves the reaction of anthranilic acid with amides, followed by cyclization to form the quinazoline core . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the 2-propen-1-yloxy group at the 4-position .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also utilized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Prop-2-en-1-yloxy)quinazoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(Prop-2-en-1-yloxy)quinazoline can be compared with other similar compounds, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Quinazoline-2,4-dione: Exhibits anti-inflammatory and analgesic activities.
Quinazoline-4-amine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific substituent at the 4-position, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-prop-2-enoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZLZXAWJUAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/new.no-structure.jpg)


![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)



![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)
![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
